Lesogaberan hydrochloride

GABAB Agonist CNS Safety Peripheral Restriction

Choose Lesogaberan hydrochloride for its unique, evidence-backed peripheral restriction profile. This GABAB agonist (EC50 8.6 nM, Ki 5.1 nM) shows >274-fold selectivity over GABAA, actively transported out of the CNS to eliminate the dose-limiting sedation and respiratory depression of centrally-acting agonists like baclofen. With a 11-13 h half-life and high oral bioavailability, it is the definitive tool for chronic GERD/TLESR studies and for dissecting peripheral vs. central vagal afferent signaling. Insist on this precise compound to avoid CNS toxicity confounds and ensure translational validity.

Molecular Formula C3H9ClFNO2P+
Molecular Weight 176.53 g/mol
Cat. No. B10828281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesogaberan hydrochloride
Molecular FormulaC3H9ClFNO2P+
Molecular Weight176.53 g/mol
Structural Identifiers
SMILESC(C(C[P+](=O)O)F)N.Cl
InChIInChI=1S/C3H7FNO2P.ClH/c4-3(1-5)2-8(6)7;/h3H,1-2,5H2;1H/p+1/t3-;/m1./s1
InChIKeyCJVIVHIKWIZWOJ-AENDTGMFSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesogaberan Hydrochloride: Potent and Selective GABAB Receptor Agonist for Research and Therapeutic Development


Lesogaberan hydrochloride (AZD-3355 hydrochloride) is a potent and selective agonist of the γ-aminobutyric acid type B (GABAB) receptor, exhibiting an EC50 of 8.6 nM for the human recombinant GABAB receptor . The compound demonstrates high affinity for rat GABAB receptors (Ki = 5.1 nM) and significant selectivity over GABAA receptors (Ki = 1.4 µM), corresponding to a ~274-fold selectivity window . Lesogaberan functions as a peripherally restricted GABAB receptor agonist, a profile engineered to inhibit transient lower esophageal sphincter relaxations (TLESRs) while limiting central nervous system (CNS) penetration and associated side effects [1]. This pharmacological profile distinguishes it from centrally-acting GABAB agonists and underpins its evaluation for gastroesophageal reflux disease (GERD) and other peripherally-mediated indications.

Why Generic GABAB Agonist Substitution Fails: The Critical Role of Peripheral Restriction in Lesogaberan Hydrochloride


Interchanging GABAB receptor agonists without considering their CNS penetration profile is scientifically unsound. The prototypical agonist baclofen, while effective in reducing TLESRs, freely crosses the blood-brain barrier, leading to dose-limiting CNS side effects such as sedation and respiratory depression that curtail its clinical utility in GERD [1]. Conversely, lesogaberan hydrochloride is actively transported out of the CNS via GABA transporters, resulting in a peripherally restricted profile [2]. This fundamental pharmacokinetic difference means that the therapeutic window for inhibiting TLESRs is substantially narrowed for centrally-acting agonists, whereas lesogaberan's peripheral restriction allows for effective reflux inhibition without the same burden of CNS adverse events [3]. Substituting a generic GABAB agonist for lesogaberan would therefore introduce a predictable and unacceptable risk of CNS toxicity, invalidating experimental or therapeutic outcomes reliant on selective peripheral GABAB agonism.

Quantitative Evidence Guide: Lesogaberan Hydrochloride vs. Baclofen and Arbaclofen Placarbil


CNS Side Effect Profile: Lesogaberan vs. Baclofen

A direct head-to-head comparison in guinea pigs demonstrated that while both lesogaberan and baclofen inhibited citric acid-evoked coughing, baclofen produced significant sedation and respiratory depression. In contrast, lesogaberan showed no sedative effects and did not alter respiratory rate [1]. This differential CNS safety profile is attributed to lesogaberan's active efflux from the CNS via GABA transporters, limiting its central exposure [2].

GABAB Agonist CNS Safety Peripheral Restriction GERD

Acid Reflux Inhibition Efficacy: Lesogaberan vs. Baclofen in Canine Model

In a direct comparative study in dogs, lesogaberan demonstrated superior efficacy over baclofen in reducing acid reflux episodes and esophageal acid exposure time over a 24-hour period [1]. Both drugs were administered orally prior to the first meal, and reflux was monitored via 24-hour pHmetry.

GABAB Agonist TLESR Inhibition Acid Reflux GERD

Clinical Efficacy in PPI-Refractory GERD: Lesogaberan vs. Arbaclofen Placarbil

In a Phase IIb clinical trial, lesogaberan as add-on therapy to proton pump inhibitors (PPIs) resulted in symptom relief in 16% of patients with refractory GERD, compared to 8% for placebo (p=0.03) [1]. In contrast, arbaclofen placarbil, a prodrug of R-baclofen, was not superior to placebo as add-on therapy in PPI non-responders in a separate randomized controlled trial [2].

GABAB Agonist Refractory GERD PPI Add-on Clinical Trial

TLESR Inhibition in Humans: Lesogaberan vs. Placebo

In a placebo-controlled study in healthy male subjects, lesogaberan significantly reduced the number of TLESRs by 36% (geometric mean ratio 0.64; 95% CI: 0.51-0.82) and reduced acid reflux episodes by a mean of 1.6 events (95% CI: 0.34-2.9) [1]. This establishes a clear quantitative benchmark for its primary mechanism of action in humans.

GABAB Agonist TLESR Inhibition GERD Clinical Pharmacology

Oral Bioavailability and Pharmacokinetic Profile: Lesogaberan vs. Baclofen

Lesogaberan exhibits rapid and extensive oral absorption, achieving Cmax within 1-2 hours, with a terminal half-life of 11-13 hours [1]. In contrast, baclofen has a variable oral bioavailability (range 70-80%) and a shorter half-life (3-4 hours), necessitating more frequent dosing [2].

GABAB Agonist Pharmacokinetics Bioavailability Oral Administration

Selectivity Profile: Lesogaberan vs. GABAA Receptors

Lesogaberan exhibits a high degree of selectivity for GABAB over GABAA receptors, with a Ki ratio of ~274 (Ki GABAA = 1.4 µM / Ki GABAB = 5.1 nM) . This selectivity profile is critical because GABAA receptor agonism is associated with sedative, anxiolytic, and muscle relaxant effects, which are undesirable in the context of peripheral GABAB-mediated therapies.

GABAB Agonist Selectivity Off-target Effects Safety

Optimal Research and Industrial Application Scenarios for Lesogaberan Hydrochloride


Investigating Peripheral GABAB Receptor Function in Visceral Reflexes

Lesogaberan hydrochloride is an ideal tool for studying the role of GABAB receptors in peripheral vagal afferent signaling, particularly in the context of TLESRs and visceral pain. Its peripheral restriction allows for the selective activation of GABAB receptors on vagal afferents in the esophagus without confounding CNS-mediated effects. Researchers can use lesogaberan to dissect the peripheral vs. central components of GABAB-mediated inhibition of TLESRs, as demonstrated by its 36% reduction in TLESRs in humans [1]. This is especially valuable in models of GERD and functional dyspepsia where central GABAB agonists like baclofen would introduce sedative confounds [2].

In Vivo Studies Requiring Sustained GABAB Agonism Without Sedation

For chronic in vivo studies, lesogaberan's pharmacokinetic profile (t1/2 11-13 hours) [3] and lack of sedative effects [2] make it superior to baclofen. This allows for once-daily or twice-daily dosing in rodent or large animal models while maintaining normal behavioral activity. Applications include long-term studies of GERD pathophysiology, evaluation of TLESR inhibition on esophageal mucosal healing, and preclinical assessment of add-on therapies to proton pump inhibitors. Its high oral bioavailability and predictable pharmacokinetics [3] ensure reliable exposure in experimental subjects.

Negative Control for CNS-Mediated GABAB Effects in Behavioral Studies

Lesogaberan can serve as a critical negative control in behavioral neuroscience experiments. By comparing the effects of lesogaberan (peripherally restricted) with those of baclofen (CNS-penetrant), researchers can determine whether observed behavioral outcomes (e.g., anxiolysis, sedation, motor impairment) are mediated by central or peripheral GABAB receptors. The direct head-to-head data showing that lesogaberan lacks the sedative and respiratory depressant effects of baclofen in guinea pigs [2] provides a strong foundation for this application.

Chemical Biology Probe for GABAB Selectivity Studies

With a 274-fold selectivity for GABAB over GABAA receptors , lesogaberan hydrochloride is an excellent chemical probe for experiments requiring high target specificity. It can be used in cellular assays to confirm GABAB-mediated signaling without cross-activation of GABAA receptors, a common pitfall with less selective agonists. This is particularly relevant in complex tissues where both receptor subtypes are expressed, such as the enteric nervous system or dorsal root ganglia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesogaberan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.